molecular formula C16H18F4N4O3S B2836827 4-ethoxy-3-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034294-19-2

4-ethoxy-3-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide

Cat. No. B2836827
CAS RN: 2034294-19-2
M. Wt: 422.4
InChI Key: BGOKXRQHFYPNFS-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including an ethoxy group (-OCH2CH3), a fluoro group (-F), a trifluoromethyl group (-CF3), a tetrahydro-[1,2,4]triazolo[4,3-a]pyridine ring, and a benzenesulfonamide group. The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used in pharmaceuticals and drugs .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the trifluoromethyl group is known to be electron-withdrawing, which could affect the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the trifluoromethyl group is known to be strongly electron-withdrawing .

Scientific Research Applications

Herbicidal Applications

4-ethoxy-3-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide and related compounds have been investigated for their potential as herbicides. A study by Hamprecht et al. (1999) explored new fluoromethyl-triazines and their herbicidal efficacy, particularly in wheat, by combining these compounds with lipophilic difluoromethyl-benzenesulfonamide moieties (Hamprecht, Mayer, Westphalen, & Walter, 1999).

Plant Ecosystem Health Indicator

The use of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds in monitoring plant ecosystem health has been documented. These compounds, including variations like N-(4-bromo-1-methyl-3-pyrazolyl)-8-chloro-5-methoxy[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, show excellent herbicidal activity and can be used to gauge the health of a range of vegetation (Moran, 2003).

Synthetic Chemistry Applications

In the field of synthetic chemistry, the compound has been utilized in the synthesis of various fluorinated and alkylated triazoles, contributing to the development of new classes of compounds with potential applications in various fields. A study by Peng and Zhu (2003) illustrates the synthesis of novel fluorine-containing triazoles, highlighting the versatility of these types of compounds in chemical synthesis (Peng & Zhu, 2003).

Anticancer and Anti-HIV Activity

Compounds similar to 4-ethoxy-3-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide have been explored for their potential in treating cancer and HIV. A study by Brzozowski (1998) reported on the moderate anti-HIV and anticancer activities of similar compounds, indicating a potential avenue for therapeutic applications (Brzozowski, 1998).

Antimicrobial Properties

Hassan (2013) conducted research on pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, demonstrating antimicrobial activities against various microorganisms. This suggests that compounds structurally related to 4-ethoxy-3-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide could have significant antimicrobial properties (Hassan, 2013).

Enzyme Inhibition

A study by Alafeefy et al. (2015) investigated sulfonamides incorporating various moieties as inhibitors of carbonic anhydrases, enzymes vital in many physiological processes. This research indicates the potential of these compounds, including those structurally similar to 4-ethoxy-3-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide, in developing new therapeutic agents (Alafeefy, Abdel‐Aziz, Vullo, Al-Tamimi, Awaad, Mohamed, Capasso, & Supuran, 2015).

properties

IUPAC Name

4-ethoxy-3-fluoro-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F4N4O3S/c1-2-27-13-5-4-11(7-12(13)17)28(25,26)21-8-15-23-22-14-6-3-10(9-24(14)15)16(18,19)20/h4-5,7,10,21H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOKXRQHFYPNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F4N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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